

IUPAC name for ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-methyl-3-oxoheptanoate*

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An In-depth Technical Guide to **Ethyl 6-methyl-3-oxoheptanoate**: Synthesis, Characterization, and Synthetic Applications

Authored by a Senior Application Scientist

Foreword: The Versatility of β -Keto Esters in Modern Synthesis

In the landscape of organic synthesis and drug development, the β -keto ester motif stands as a cornerstone of molecular architecture. These compounds, characterized by a ketone positioned β to an ester group, possess a unique electronic arrangement that imparts significant synthetic versatility. The acidic α -protons, nestled between two electron-withdrawing carbonyl groups, are readily deprotonated to form stabilized enolates, which serve as potent carbon nucleophiles. This inherent reactivity makes β -keto esters invaluable precursors for a vast array of carbon-carbon bond-forming reactions and the construction of complex molecular scaffolds. [1][2] This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: **ethyl 6-methyl-3-oxoheptanoate**. We will delve into its synthesis via the crossed Claisen condensation, explore its detailed characterization through modern spectroscopic techniques, and illuminate its utility as a versatile building block in advanced organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules.

Synthesis of Ethyl 6-methyl-3-oxoheptanoate via Crossed Claisen Condensation

The most common and strategically sound method for the synthesis of **ethyl 6-methyl-3-oxoheptanoate** is the crossed Claisen condensation. This reaction involves the base-mediated acylation of an ester enolate with a second ester molecule.^{[3][4][5]} To favor the desired product and minimize self-condensation side products, it is advantageous to use two different esters where one can readily form an enolate (the nucleophile) and the other acts as the electrophilic acylating agent.

For the synthesis of **ethyl 6-methyl-3-oxoheptanoate**, the logical precursors are ethyl acetate (as the enolate source) and ethyl 4-methylpentanoate (as the acylating agent). The α -protons of ethyl acetate are more acidic and less sterically hindered, facilitating its selective deprotonation.

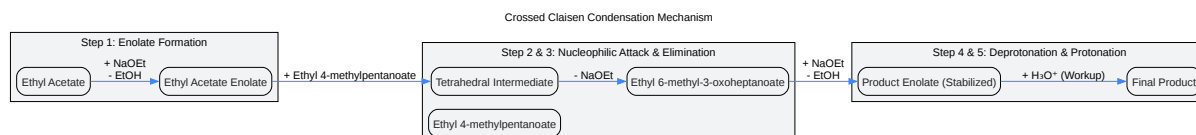
Causality of Experimental Choices

- **Base:** Sodium ethoxide (NaOEt) is the base of choice. Using an alkoxide that matches the alkoxy group of the esters prevents transesterification, a side reaction that would scramble the ester groups and lead to a more complex product mixture. A stoichiometric amount of a strong base is required to drive the equilibrium towards the product, as the final deprotonation of the β -keto ester product by the liberated alkoxide is the thermodynamic driving force of the reaction.^[6]
- **Solvent:** Anhydrous ethanol is used as the solvent. It is crucial that the reaction is carried out under strictly anhydrous conditions, as the presence of water would hydrolyze the base and the esters.
- **Temperature:** The initial enolate formation is typically carried out at a low temperature to control the reaction rate and minimize side reactions. The subsequent condensation is then allowed to proceed at room temperature or with gentle heating.
- **Work-up:** The reaction is quenched with a dilute acid to neutralize the excess base and protonate the enolate of the β -keto ester product, allowing for its isolation.

Reaction Mechanism: The Crossed Claisen Condensation

The mechanism proceeds through several key steps:

- **Enolate Formation:** The ethoxide base abstracts an α -proton from ethyl acetate to form a resonance-stabilized enolate.
- **Nucleophilic Attack:** The enolate of ethyl acetate attacks the electrophilic carbonyl carbon of ethyl 4-methylpentanoate, forming a tetrahedral intermediate.
- **Elimination:** The tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group to form the β -keto ester.
- **Deprotonation (Driving Force):** The newly formed **ethyl 6-methyl-3-oxoheptanoate** has α -protons that are significantly more acidic than the starting esters. The ethoxide generated in the previous step rapidly deprotonates the product, forming a highly stable enolate. This step is irreversible and drives the reaction to completion.
- **Protonation:** An acidic workup in the final step neutralizes the enolate to yield the final product.



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Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

Materials:

- Ethyl acetate ($\geq 99.5\%$, anhydrous)

- Ethyl 4-methylpentanoate ($\geq 98\%$)
- Sodium ethoxide ($\geq 95\%$)
- Anhydrous ethanol
- Diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane/Ethyl acetate solvent system

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with anhydrous ethanol (100 mL).
- **Base Preparation:** Sodium ethoxide (1.1 equivalents) is carefully added to the ethanol. The mixture is stirred until the sodium ethoxide is fully dissolved.
- **Enolate Formation:** The solution is cooled to $0\text{ }^{\circ}\text{C}$ in an ice bath. A solution of ethyl acetate (1.0 equivalent) in anhydrous ethanol (20 mL) is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred for an additional hour at $0\text{ }^{\circ}\text{C}$.
- **Condensation:** Ethyl 4-methylpentanoate (1.0 equivalent) is then added dropwise to the reaction mixture at $0\text{ }^{\circ}\text{C}$. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

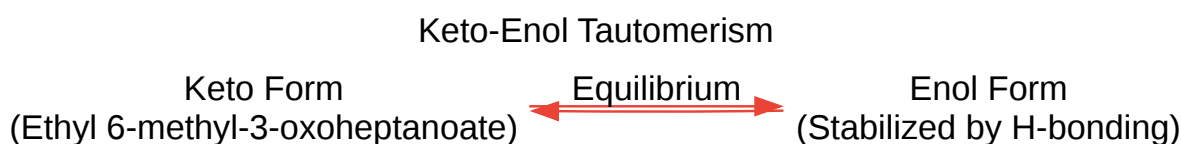
- **Reaction Quenching:** The reaction mixture is cooled in an ice bath, and 1 M HCl is slowly added until the solution is acidic (pH ~5-6).
- **Extraction:** The ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).
- **Washing:** The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
- **Purification:** The crude **ethyl 6-methyl-3-oxoheptanoate** is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Characterization

Unequivocal structural confirmation of the synthesized product is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A key feature of β -keto esters is their existence as a dynamic equilibrium of keto and enol tautomers, which is observable in their spectra.^[7]

Keto-Enol Tautomerism

Ethyl 6-methyl-3-oxoheptanoate exists as an equilibrium between its keto form and its enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is solvent-dependent.^{[7][8]}



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Caption: Keto-enol tautomerism in **ethyl 6-methyl-3-oxoheptanoate**.

Spectroscopic Data (Predicted)

While experimental spectra for **ethyl 6-methyl-3-oxoheptanoate** are not readily available in the literature, we can predict the key spectroscopic features based on data from closely related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Keto Form)
~4.1-4.2	Quartet (q)	2H	-OCH ₂ CH ₃ (Ester)
~3.4	Singlet (s)	2H	-C(O)CH ₂ C(O)- (Active Methylene)
~2.5	Triplet (t)	2H	-C(O)CH ₂ CH ₂ -
~1.5-1.7	Multiplet (m)	3H	-CH ₂ CH ₂ CH(CH ₃) ₂
~1.2-1.3	Triplet (t)	3H	-OCH ₂ CH ₃ (Ester)
~0.9	Doublet (d)	6H	-CH(CH ₃) ₂

Note: In the enol form, the active methylene singlet at ~3.4 ppm would be replaced by a vinyl proton signal at ~5.0 ppm and a broad enolic hydroxyl proton at ~12 ppm.^[7]

Table 2: Predicted ^{13}C NMR Spectroscopic Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment (Keto Form)
~202	C=O (Ketone)
~167	C=O (Ester)
~61	-OCH ₂ CH ₃ (Ester)
~50	-C(O)CH ₂ C(O)-
~46	-C(O)CH ₂ CH ₂ -
~38	-CH ₂ CH ₂ CH-
~28	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂
~14	-OCH ₂ CH ₃ (Ester)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester carbonyl)
~1715	Strong	C=O stretch (ketone carbonyl)
~1250-1030	Strong	C-O stretch (ester)

Note: The presence of the enol tautomer would introduce a broad O-H stretch around 3200-2500 cm⁻¹ and a C=C stretch around 1640 cm⁻¹.^[4]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), **ethyl 6-methyl-3-oxoheptanoate** is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is

typically dominated by α -cleavage and McLafferty rearrangements.[5][9]

Expected Fragmentation:

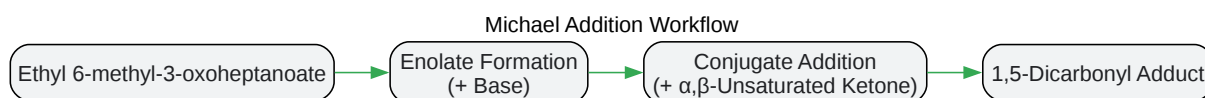
- Molecular Ion $[M]^+$: $m/z = 186$
- Loss of ethoxy group $[-OCH_2CH_3]$: $m/z = 141$
- Loss of ethyl group $[-CH_2CH_3]$: $m/z = 157$
- McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds, potentially leading to fragments at $m/z = 86$ or $m/z = 100$.
- Base Peak: Often corresponds to an acylium ion, such as $[CH_3C(O)]^+$ at $m/z = 43$ or cleavage at the β -keto position.

Applications in Synthetic Chemistry

The synthetic utility of **ethyl 6-methyl-3-oxoheptanoate** stems from its trifunctional nature: an ester, a ketone, and an active methylene group. This allows for a diverse range of transformations.

Michael Addition

The enolate generated from **ethyl 6-methyl-3-oxoheptanoate** can act as a nucleophile in a Michael (conjugate) addition to α,β -unsaturated carbonyl compounds, forming a 1,5-dicarbonyl compound, which is a valuable precursor for further cyclization reactions.[10][11][12]



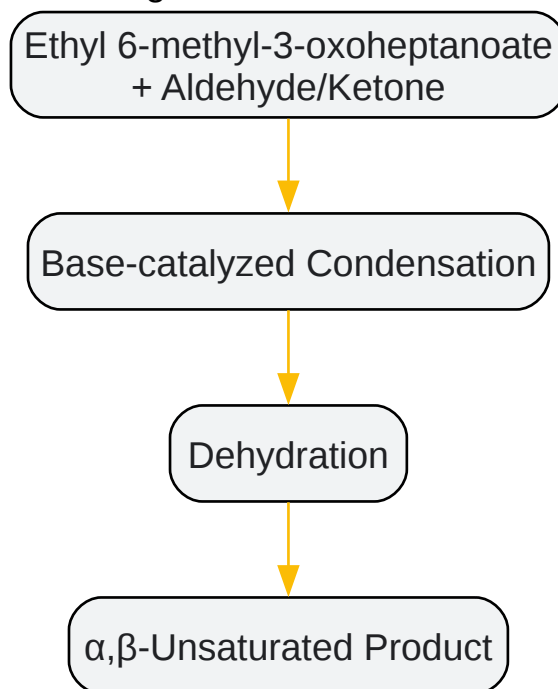
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Caption: General workflow for the Michael addition.

Knoevenagel Condensation

The active methylene group can participate in a Knoevenagel condensation with aldehydes or ketones, typically catalyzed by a weak base like piperidine or an amine. This reaction yields an α,β -unsaturated product after dehydration.[13][14][15][16]

Knoevenagel Condensation Workflow



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Caption: General workflow for the Knoevenagel condensation.

Synthesis of Heterocyclic Compounds

β -Keto esters are classic precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals. For example, condensation with hydrazine derivatives can yield pyrazolones, a common scaffold in medicinal chemistry.[17][18]

Safety and Handling

Ethyl 6-methyl-3-oxoheptanoate:

- Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19]

- Precautions: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.[19]

Sodium Ethoxide:

- Hazards: Flammable solid, corrosive, and reacts violently with water. Causes severe skin burns and eye damage.[20][21][22][23]
- Precautions: Must be handled under an inert, anhydrous atmosphere. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[20][21]

Conclusion

Ethyl 6-methyl-3-oxoheptanoate exemplifies the synthetic power of β -keto esters. Its accessible synthesis via the crossed Claisen condensation and the reactivity of its functional groups make it a valuable intermediate for constructing more complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective application in research, discovery, and development. The principles and protocols outlined herein provide a solid foundation for scientists to explore the full potential of this versatile chemical building block.

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- To cite this document: BenchChem. [IUPAC name for ethyl 6-methyl-3-oxoheptanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285258#iupac-name-for-ethyl-6-methyl-3-oxoheptanoate>]

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